molecular formula C18H21N5O2 B1666894 Alogliptin CAS No. 850649-61-5

Alogliptin

Cat. No. B1666894
M. Wt: 339.4 g/mol
InChI Key: ZSBOMTDTBDDKMP-OAHLLOKOSA-N
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Description

Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that is used to treat type 2 diabetes. It is a prescription medication that works by increasing the amount of insulin produced by the body and decreasing the amount of glucose produced by the liver. Alogliptin is a relatively new drug that has been approved for use in the United States since 2013. Alogliptin has been studied extensively in both in vivo and in vitro studies.

Scientific research applications

Clinical Applications: Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been extensively studied in various clinical settings. Research indicates its effectiveness in improving glycemic control in patients with type 2 diabetes mellitus (T2DM). Studies have shown that alogliptin, as a monotherapy or in combination with other antidiabetic medications, leads to significant reductions in HbA1c levels compared to placebo or other active comparators (Rosenstock et al., 2009) (Bosi et al., 2010) (Fukui et al., 2016).

Cardiovascular Effects: Studies have also explored the cardiovascular effects of alogliptin. Research suggests that alogliptin therapy may have neutral cardiovascular effects, neither increasing nor decreasing the risk of major adverse cardiovascular events (MACE) in patients with T2DM and established cardiovascular disease (White et al., 2013) (Zannad et al., 2014).

Renal Effects: Regarding renal effects, alogliptin has been investigated for its potential benefits in preserving renal function in patients with T2DM. Studies have shown that alogliptin may slow the decline in estimated glomerular filtration rate (eGFR) and reduce albuminuria progression, suggesting a possible renoprotective effect (Rosenstock et al., 2012) (Groop et al., 2013).

Beta-Cell Function: Furthermore, alogliptin has been investigated for its effects on beta-cell function. Research suggests that alogliptin may preserve beta-cell function, potentially through its ability to increase endogenous glucagon-like peptide-1 (GLP-1) levels, leading to improved insulin secretion and glycemic control (Ahrén et al., 2013) (Matikainen et al., 2011).

Conclusion: In summary, alogliptin demonstrates significant clinical efficacy in improving glycemic control in patients with T2DM, and its cardiovascular, renal, and beta-cell effects are areas of active research. These findings highlight the potential of alogliptin as a valuable therapeutic option for managing T2DM and its associated complications.

properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOMTDTBDDKMP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234130
Record name Alogliptin
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Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble
Record name Alogliptin
Source DrugBank
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Mechanism of Action

Alogliptin inhibits dipeptidyl peptidase 4 (DPP-4), which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 ( GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control. GIP and GLP-1 stimulate glucose dependent secretion of insulin in pancreatic beta cells. GLP-1 has the additional effects of suppressing glucose dependent glucagon secretion, inducing satiety, reducing food intake, and reducing gastric emptying., Increased concentrations of the incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are released into the bloodstream from the small intestine in response to meals. These hormones cause insulin release from the pancreatic beta cells in a glucose-dependent manner but are inactivated by the DPP-4 enzyme within minutes. GLP-1 also lowers glucagon secretion from pancreatic alpha cells, reducing hepatic glucose production. In patients with type 2 diabetes, concentrations of GLP-1 are reduced but the insulin response to GLP-1 is preserved. Alogliptin is a DPP-4 inhibitor that slows the inactivation of the incretin hormones, thereby increasing their bloodstream concentrations and reducing fasting and postprandial glucose concentrations in a glucose-dependent manner in patients with type 2 diabetes mellitus. Alogliptin selectively binds to and inhibits DPP-4 but not DPP-8 or DPP-9 activity in vitro at concentrations approximating therapeutic exposures.
Record name Alogliptin
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Record name Alogliptin
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Product Name

Alogliptin

CAS RN

850649-61-5
Record name Alogliptin
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Record name Alogliptin [INN]
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Record name Alogliptin
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Record name Alogliptin
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Record name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
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Record name ALOGLIPTIN
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Record name Alogliptin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,600
Citations
WB White, CP Cannon, SR Heller… - New England journal …, 2013 - Mass Medical Soc
… Patients were randomly assigned to receive alogliptin or placebo, administered in a double-… Because alogliptin is cleared by the kidney, the doses of alogliptin (and matching placebo) …
Number of citations: 039 www.nejm.org
CI Jarvis, A Cabrera, D Charron - Annals of …, 2013 - journals.sagepub.com
… , and tolerability of alogliptin as monotherapy and in combination with other antidiabetic agents. Phase 3 trials evaluating doses of 12.5 to 25 mg of alogliptin are emphasized in this …
Number of citations: 40 journals.sagepub.com
AB Marino, SW Cole - Journal of Pharmacy Practice, 2015 - journals.sagepub.com
… Alogliptin was also approved as part of 2 combination products, alogliptin/metformin and alogliptin/pioglitazone. Alogliptin has been studied as monotherapy and in combination with …
Number of citations: 21 journals.sagepub.com
J Feng, Z Zhang, MB Wallace, JA Stafford… - Journal of medicinal …, 2007 - ACS Publications
Alogliptin is a potent, selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4). Herein, we describe the structure-based design and optimization of alogliptin and related …
Number of citations: 519 pubs.acs.org
RE Pratley, T McCall, PR Fleck… - Journal of the …, 2009 - Wiley Online Library
… alogliptin 12.5 and 25 mg, respectively, and 0.5% and 0.6%, respectively, in younger patients (P<.001 for both alogliptin … Incidence of hypoglycemia was 8.3% or less in all alogliptin …
Number of citations: 105 agsjournals.onlinelibrary.wiley.com
DJ Cada, TL Levien, DE Baker - Hospital Pharmacy, 2013 - journals.sagepub.com
… In animal models, alogliptin has been … of alogliptin and pioglitazone. Reductions in triglycerides have also been observed in patients with diabetes treated with alogliptin and alogliptin …
Number of citations: 10 journals.sagepub.com
R Andukuri, A Drincic, M Rendell - Diabetes, metabolic syndrome …, 2009 - Taylor & Francis
… of alogliptin and its pharmacokinetics, pharmacodynamics, clinical efficacy and adverse effects. In addition, we compared alogliptin … It is our purpose to review the properties of alogliptin …
Number of citations: 69 www.tandfonline.com
J Rosenstock, MS Rendell, JL Gross… - Diabetes, Obesity …, 2009 - Wiley Online Library
… to receive alogliptin 12.5 mg (n = 131), alogliptin 25 mg (n = 129… greater for alogliptin 12.5 mg (–0.63 ± 0.08%) and alogliptin 25 … proportions of patients receiving alogliptin 12.5 or 25 mg …
Number of citations: 299 dom-pubs.onlinelibrary.wiley.com
LJ Scott - Drugs, 2010 - Springer
… alogliptin treatment had neutral effects on bodyweight and lipid parameters. The long-term safety of alogliptin … definitively determine the position of alogliptin therapy in relation to other …
Number of citations: 77 link.springer.com
GM Keating - Drugs, 2015 - Springer
… of oral alogliptin in the treatment of type 2 diabetes. Results of randomized controlled trials demonstrated that oral alogliptin … Alogliptin was generally well tolerated in patients with type 2 …
Number of citations: 42 link.springer.com

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